

Chemical Profile of 2-Acetylbenzaldehyde

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Compound Focus: 2-Acetylbenzaldehyde

CAS No.: 24257-93-0

Cat. No.: S567194

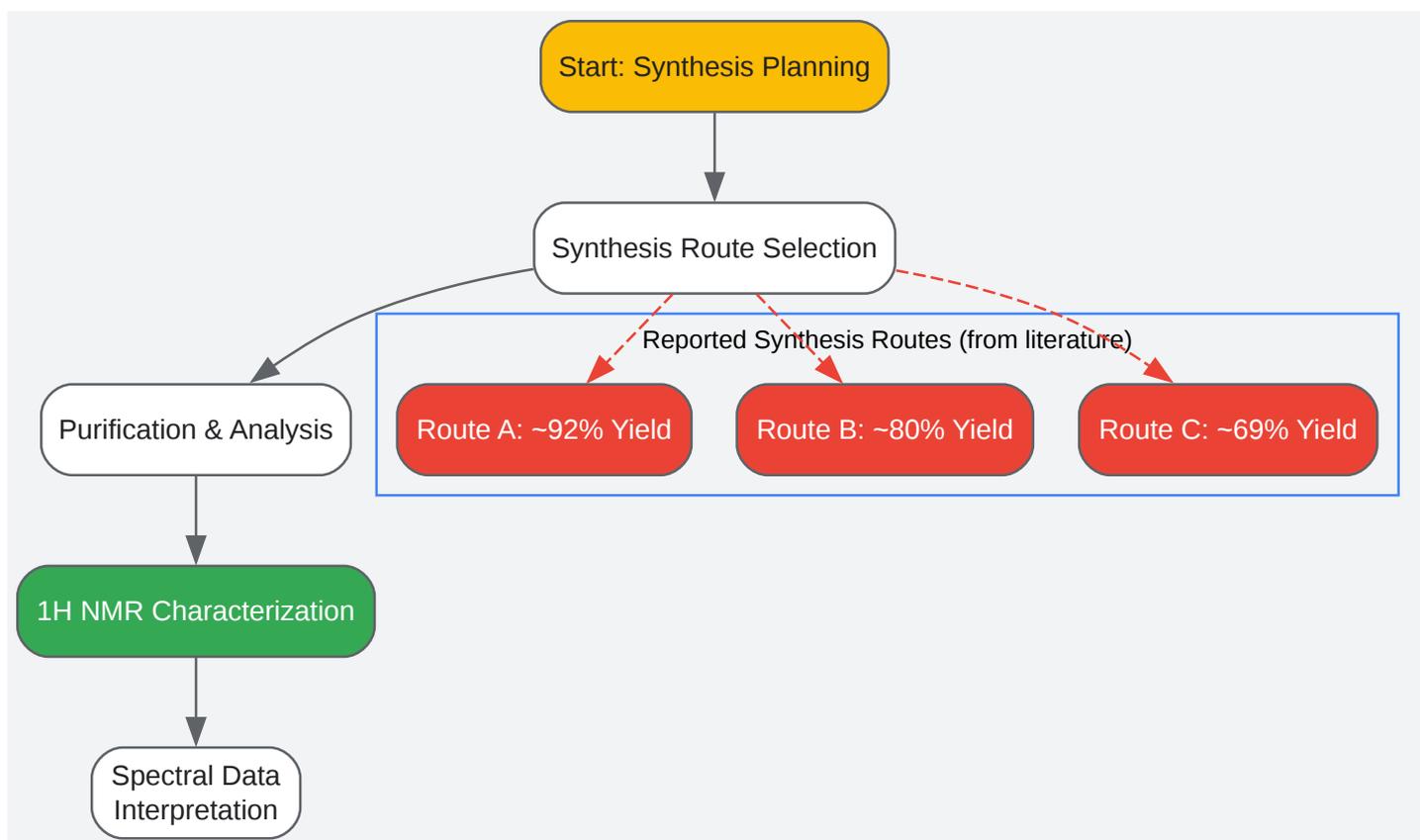
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The table below summarizes the fundamental identifying information and physicochemical properties of **2-acetylbenzaldehyde**.

Property Category	Details
Core Identifiers	CAS Number: 24257-93-0 Molecular Formula: C ₉ H ₈ O ₂ Molecular Weight: 148.16 g/mol SMILES: CC(=O)C1=CC=CC=C1C=O [1]
Physicochemical Properties	Density: 1.117 g/cm ³ [2] Boiling Point: 268.8 °C at 760 mmHg [2] Melting Point: 39-43 °C (lit.) [2] Flash Point: >230 °F [2]
Safety Information	Hazard Codes: Xi [2] Personal Protective Equipment: Eyeshields, Gloves, type N95 (US) or type P1 (EN143) respirator filter [2]

Synthesis and Characterization Workflow

Although a specific NMR spectrum was not located, the compound's structure can be characterized through a standard workflow. The following diagram illustrates the general process from synthesis to spectral analysis, based on common laboratory practices.



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Predicted ¹H NMR Spectral Data

Since experimental NMR data is unavailable in the search results, the table below provides a reasoned prediction of the ¹H NMR spectrum for **2-acetylbenzaldehyde** based on its molecular structure. **Please treat this as a guide for interpretation, not experimental data.**

Proton Group	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
Aldehyde (CHO)	~10.0 - 10.3	Singlet	1H	Strongly deshielded by the oxygen atom.
Aromatic Protons	~7.3 - 8.2	Complex	4H	Multiple patterns due to ortho-disubstitution.

Proton Group	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
Methyl (COCH ₃)	~2.6 - 2.8	Singlet	3H	Deshielded by the adjacent carbonyl group.

A Path Forward for Researchers

The lack of readily available NMR data means you may need to take a more proactive approach to obtain it.

- **Consult Specialized Databases:** The NMR spectrum is likely housed in commercial spectral databases or behind paywalls in scientific literature not captured in this search. Platforms like SciFinder or Reaxys are the most reliable sources for this specific analytical data.
- **Consider Synthesis:** Multiple synthesis routes with reported yields between 69% and 92% are listed in the literature [2]. If you have laboratory capabilities, synthesizing the compound would allow you to record and analyze its NMR spectrum directly.
- **Leverage Available Data:** The provided structural identifiers (SMILES, InChI) [1] are valuable. You can use them in molecular modeling software to simulate NMR spectra or to search other databases more effectively.

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References

1. 2-acetylbenzaldehyde (C₉H₈O₂) [pubchemlite.lcsb.uni.lu]

2. 2-acetylbenzaldehyde | CAS#:24257-93-0 [chemsrc.com]

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